molecular formula C11H21NO3 B2758186 Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate CAS No. 2248326-05-6

Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate

Cat. No.: B2758186
CAS No.: 2248326-05-6
M. Wt: 215.293
InChI Key: UASQEDWIQVHKRZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate is an organic compound with the molecular formula C11H21NO3. It is a derivative of oxolane, featuring a tert-butyl ester group and a methylamino substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate typically involves the reaction of tert-butyl acetate with 3-(methylamino)oxolane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxolane, followed by nucleophilic substitution with tert-butyl acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate is unique due to its combination of an oxolane ring and a methylamino group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12-4)5-6-14-8-11/h12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQEDWIQVHKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCOC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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